molecular formula C26H28O14 B1230585 Neoschaftoside CAS No. 207461-10-7

Neoschaftoside

Cat. No.: B1230585
CAS No.: 207461-10-7
M. Wt: 564.5 g/mol
InChI Key: MMDUKUSNQNWVET-UHFFFAOYSA-N
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Description

Overview of Neoschaftoside (B191960) as a Flavonoid C-Glycoside

This compound is a flavone (B191248) C-glycoside, a type of flavonoid characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid backbone. mdpi.com Specifically, it is apigenin (B1666066) 6-C-β-D-glucopyranosyl-8-C-β-L-arabinopyranoside. nih.gov This structure consists of the flavone apigenin linked to a glucose sugar at the 6-carbon position and an arabinose sugar at the 8-carbon position. nih.govresearchgate.net Unlike the more common O-glycosides where the sugar is linked via an oxygen atom, the C-C bond in C-glycosides like this compound confers greater stability and resistance to enzymatic and acidic hydrolysis. mdpi.com This inherent stability is a key feature influencing its biological persistence and activity.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C26H28O14
Molecular Weight 564.49 g/mol targetmol.comcymitquimica.com
CAS Number 61328-41-4

| Systematic Name | 8-β-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one cymitquimica.com |

This table is interactive. Click on the headers to sort.

Significance of Flavonoid C-Glycosides in Plant Biochemistry and Ecological Interactions

Flavonoid C-glycosides, including this compound, are integral to plant survival and interaction with their environment. mdpi.com In plant biochemistry, these compounds contribute to a plant's defense against various stresses. researchgate.net They are involved in protecting plants from the damaging effects of UV radiation and oxidative stress. mdpi.com

Their ecological significance is profound, mediating interactions between plants and other organisms. For instance, this compound, along with its isomers schaftoside (B1680920) and isoschaftoside (B191611), acts as a feeding deterrent to insects like the brown planthopper (Nilaparvata lugens), a significant pest of rice. mdpi.comresearchgate.netmdpi.com The presence of these compounds in higher concentrations in resistant rice varieties suggests their direct role in plant defense. researchgate.netmdpi.com Flavonoids can also influence symbiotic relationships, such as those with nitrogen-fixing bacteria and mycorrhizal fungi, and can exhibit allelopathic properties, affecting the growth of neighboring plants. mdpi.com

Research Trajectory and Scholarly Contributions on this compound

The scientific investigation of this compound has progressed from its initial isolation and structural elucidation to a deeper understanding of its biological functions. Early research focused on identifying and characterizing this compound from various plant sources, including members of the Poaceae and Fabaceae families. cymitquimica.combiosynth.com For example, a 2003 study published in the Chemical & Pharmaceutical Bulletin detailed the isolation of this compound from Viola yedoensis, alongside other flavone C-glycosides, and provided revised NMR spectral data. nih.govchemsrc.com

Subsequent research has delved into the biological activities of this compound. Studies have highlighted its antioxidant and anti-inflammatory properties. cymitquimica.combiosynth.com More recent investigations, such as a 2022 study in the journal Chromatographia, have employed advanced techniques like tandem high-resolution mass spectrometry to identify this compound in plant extracts and assess their enzyme inhibitory potential. nih.gov The accumulation of this compound in plants under stress, as shown in a 2025 study on Colobanthus quitensis in a temporary immersion bioreactor, further underscores its role in plant stress response. researchgate.net This body of research, contributed by scientists globally, continues to build a comprehensive picture of this compound's chemical nature and biological importance.

Table 2: Selected Research Milestones for this compound

Year Contribution Key Finding
2003 Isolation and structural elucidation from Viola yedoensis Provided detailed NMR spectral assignments for this compound and related compounds. nih.gov
2012 Role in rice defense against brown planthopper Identified as one of the key compounds conferring resistance. mdpi.com
2022 Phytochemical analysis of Sauromatum guttatum Confirmed the presence of this compound and its contribution to the plant's enzyme inhibitory activity. nih.gov

| 2025 | Study on Colobanthus quitensis under stress | Demonstrated the accumulation of this compound under controlled stress conditions, highlighting its role in plant adaptation. researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUKUSNQNWVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51938-32-0, 207461-10-7
Record name 8-α-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution of Neoschaftoside

Isolation from Specific Plant Species and Genera

Poaceae and Fabaceae Families

Neoschaftoside (B191960) is found in members of the Poaceae and Fabaceae families. biosynth.comcymitquimica.com The Poaceae family, commonly known as the grass family, is economically significant and includes staple crops like rice, wheat, and maize. wikipedia.orgfrontiersin.org The Fabaceae, or legume family, is the third-largest family of flowering plants and is also of great economic importance. myspecies.infowikipedia.org Within the Poaceae family, this compound has been reported in Oryza species. metabolomics.jp In the Fabaceae family, it has been isolated from the genus Erythrina. ekb.egpensoft.net

Colobanthus quitensis

Colobanthus quitensis, also known as Antarctic pearlwort, is one of two native flowering plants found in the Antarctic region. wikipedia.org This resilient plant has been the subject of research to understand its adaptation to extreme environmental conditions. Studies have shown that under controlled conditions, such as in a temporary immersion bioreactor, Colobanthus quitensis can be stimulated to produce various phenolic compounds, including this compound. researchgate.netresearchgate.net The production of such compounds is believed to contribute to the plant's ability to withstand harsh environments. researchgate.net

Viola yedoensis

Viola yedoensis, a species of violet, is another plant from which this compound has been isolated. jst.go.jpmedchemexpress.comchemsrc.commedchemexpress.com A study on the chemical constituents of Viola yedoensis led to the identification of several flavone (B191248) C-glycosides, including this compound. jst.go.jpnih.gov In this particular study, this compound was identified as apigenin (B1666066) 6-C-β-D-glucopyranosyl-8-C-β-L-arabinopyranoside. jst.go.jpnih.gov

Erythrina corallodendron

This compound has been isolated from the flowers of Erythrina corallodendron. ekb.egekb.egresearchgate.net A phytochemical investigation of the 70% alcoholic extract of these flowers yielded several flavonoid C-glycosides, one of which was this compound. ekb.egekb.eg This was a significant finding as it was the first time this compound was reported in the genus Erythrina. ekb.egekb.eg

Dendrobium officinale

The flowers and leaves of Dendrobium officinale, a type of orchid, have been found to contain this compound. nih.govresearchgate.net Research focusing on the chemical constituents of Dendrobium officinale flowers identified this compound among other flavonoids. nih.govnih.gov Similarly, a study on the leaves of this plant also reported the presence of this compound. researchgate.net

Achillea Species

Several species within the genus Achillea, commonly known as yarrows, have been found to contain this compound. researchgate.netnih.gov These plants are known for their rich composition of secondary metabolites, including flavonoids. nih.govfarmaciajournal.commdpi.com The presence of this compound has been noted in the extracts of various Achillea species, highlighting its distribution within this genus. researchgate.netnih.gov

Data Tables

Table 1: Plant Sources of this compound

FamilyGenusSpeciesPlant Part
PoaceaeOryza--
FabaceaeErythrinacorallodendronFlowers
CaryophyllaceaeColobanthusquitensisWhole Plant
ViolaceaeViolayedoensisWhole Plant
OrchidaceaeDendrobiumofficinaleFlowers, Leaves
AsteraceaeAchillea--

Oryza sativa (Rice)

This compound is a known constituent of rice (Oryza sativa), where it plays a significant role in the plant's defense mechanisms. It is one of the main C-glycosylflavones found in rice phloem sap and leaves. researchgate.netresearchgate.net Research has shown that this compound, along with schaftoside (B1680920) and isoschaftoside (B191611), acts as an ingestion inhibitor against the brown planthopper (Nilaparvata lugens), a major pest of rice crops. researchgate.net These compounds have been found to negatively impact the feeding, survival, and development of these herbivores. researchgate.netnih.gov Furthermore, this compound has been identified as a probing stimulant for planthoppers, suggesting a complex role in plant-insect interactions. scispace.com The accumulation of this compound and other flavonoids in rice can be influenced by environmental stressors, such as herbivory and UV radiation. researchgate.net

Table 1: Documented Roles of this compound in Oryza sativa

Role Interacting Organism Finding Citation
Ingestion Inhibitor Brown Planthopper (Nilaparvata lugens) Acts as a sucking deterrent in phloem sap. researchgate.net
Defense Compound Rice Planthoppers Impedes feeding, survival, and development. researchgate.netnih.gov

Other Documented Natural Sources

Beyond rice, this compound has been isolated from a diverse range of other plant species. These include:

Viola yedoensis (Tokyo Violet): This species of violet is a documented source of this compound, where it is found alongside a variety of other flavone C-glycosides, including schaftoside and isoschaftoside. researchgate.netresearchgate.netdntb.gov.ua

Desmodium styracifolium (Coin-leaf Desmodium): The herbs of this plant, a member of the legume family, are known to contain this compound. mdpi.comnih.gov

Achillea species (Yarrow): Various species within the Achillea genus have been reported to contain this compound among their flavonoid constituents. frontiersin.orgnih.gov

Colobanthus quitensis (Antarctic Pearlwort): This remarkable plant, one of the few vascular species found in Antarctica, accumulates this compound, which is believed to contribute to its resilience in extreme environments. frontiersin.orgmdpi.comnih.gov

Cicer arietinum (Chickpea): While not a primary source, the presence of related flavonoids suggests the potential for this compound or its precursors in chickpea varieties. oup.com

Medicago sativa (Alfalfa): As a member of the Fabaceae family, alfalfa's phytochemical profile includes a wide array of flavonoids, and while direct isolation of this compound is less commonly cited, its presence is plausible given the plant's metabolic capabilities.

Table 2: Other Documented Natural Sources of this compound

Plant Species Family Documented Presence Citation(s)
Viola yedoensis Violaceae Isolated from the whole plant. researchgate.netresearchgate.netdntb.gov.ua
Desmodium styracifolium Fabaceae Isolated from the herbs. mdpi.comnih.gov
Achillea species Asteraceae Identified as a constituent in extracts. frontiersin.orgnih.gov

Biosynthetic Origin and Context within Plant Metabolism

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the production of a wide array of phenolic compounds. This pathway provides the foundational precursors for flavonoid synthesis.

The formation of C-glycosylflavones like this compound diverges from the pathway for O-glycosylflavones. The key steps are as follows:

Phenylpropanoid Pathway: The biosynthesis starts with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA.

Flavanone (B1672756) Synthesis: Chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone intermediate. Chalcone isomerase (CHI) then facilitates the cyclization of this intermediate to form a flavanone, such as naringenin (B18129). scispace.com

Hydroxylation: A crucial step in the C-glycosylation pathway is the hydroxylation of the flavanone at the 2-position by a flavanone 2-hydroxylase (F2H), a cytochrome P450-dependent monooxygenase (CYP). nih.gov In rice, the enzyme CYP93G2 has been identified as a key F2H. nih.gov This reaction forms a 2-hydroxyflavanone (B13135356).

C-Glycosylation: The 2-hydroxyflavanone serves as the substrate for a C-glycosyltransferase (CGT). This enzyme catalyzes the attachment of a sugar moiety, typically from a UDP-sugar donor like UDP-glucose or UDP-arabinose, to the A-ring of the flavonoid skeleton. In the case of this compound, which is apigenin-6-C-β-D-glucopyranosyl-8-C-β-L-arabinopyranoside, this involves two separate C-glycosylation events. The enzyme OsCGT in rice has been shown to be involved in this process.

Dehydration: The final step is the dehydration of the C-glycosylated 2-hydroxyflavanone intermediate to form the stable flavone ring system. The precise enzymatic control of this dehydration step is still under investigation, but it is a critical reaction that leads to the final C-glycosylflavone structure. researchgate.netnih.gov

The production of this compound is often regulated by various internal and external factors. For instance, the expression of genes encoding the biosynthetic enzymes can be induced by biotic stresses such as herbivore attacks and pathogen infections, as well as abiotic stresses like UV radiation and nutrient availability. researchgate.netmdpi.com This regulation allows the plant to produce these defensive compounds when and where they are most needed.

Biosynthesis and Metabolic Pathways of Neoschaftoside

General Flavonoid Biosynthesis Pathway

The foundation for neoschaftoside (B191960) synthesis is the general flavonoid biosynthesis pathway, a well-established route for the production of a wide array of plant secondary metabolites. mdpi.com This pathway converts amino acids into the core flavonoid skeleton.

The biosynthesis of all flavonoids, including this compound, originates from the phenylpropanoid pathway. mdpi.comnih.gov This central metabolic route utilizes the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. nih.govfrontiersin.org A series of three key enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a critical precursor for flavonoid synthesis. nih.govfrontiersin.orgfrontiersin.org

The enzymes involved in this initial phase are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step in the general phenylpropanoid pathway. nih.gov

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.govfrontiersin.org

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) molecule, resulting in the formation of p-coumaroyl-CoA. nih.govfrontiersin.org

In some plants, an alternative route exists where tyrosine can be directly converted to p-coumaric acid, bypassing the C4H step. nih.gov The resulting p-coumaroyl-CoA serves as a crucial branch point, directing carbon flow towards the biosynthesis of various compounds, including flavonoids. frontiersin.org

The first committed step in the flavonoid-specific pathway is catalyzed by chalcone (B49325) synthase (CHS) . nih.govmdpi.com This enzyme performs a stepwise condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). nih.govoup.comresearchgate.netfrontiersin.org

Following its synthesis, naringenin chalcone is cyclized into a flavanone (B1672756) structure by the enzyme chalcone isomerase (CHI) . nih.govoup.comresearchgate.netfrontiersin.org CHI catalyzes the stereospecific isomerization of the chalcone into (2S)-naringenin, which is the foundational flavanone precursor for a vast array of flavonoid classes. nih.govoup.com The formation of naringenin represents a key branch point from which the biosynthesis of flavones, flavonols, and other flavonoid subclasses diverges. nih.gov

The conversion of flavanones, such as naringenin, into flavones is a critical step toward the synthesis of this compound. This reaction is catalyzed by flavone (B191248) synthase (FNS) , which introduces a double bond between the C-2 and C-3 positions of the flavanone C-ring. nih.gov Plants have evolved two distinct types of FNS enzymes, designated as FNSI and FNSII. nih.govfrontiersin.org

FNSI enzymes are soluble dioxygenases that are dependent on Fe²⁺ and 2-oxoglutarate. nih.govfrontiersin.org

FNSII enzymes are cytochrome P450 monooxygenases. mdpi.comfrontiersin.org

FNSII can operate through two different catalytic mechanisms. One mechanism involves the direct conversion of flavanones to flavones. mdpi.com The other, which is particularly relevant for the biosynthesis of C-glycosylated flavones like this compound, proceeds through a 2-hydroxyflavanone (B13135356) intermediate. mdpi.comfrontiersin.org This latter pathway is crucial as it prepares the flavonoid core for the subsequent C-glycosylation step.

Involvement of Chalcone Synthase (CHS) and Chalcone Isomerase (CHI)

C-Glycosylation Mechanism of Flavones

Unlike O-glycosylation, where a sugar moiety is attached to a hydroxyl group, C-glycosylation involves the formation of a more stable carbon-carbon bond between a sugar and the flavonoid aglycone. d-nb.infobenthamdirect.com This process is a hallmark of the biosynthesis of this compound and related compounds. The biosynthesis of C-glycosyl flavones typically occurs via an indirect route that involves the modification of a flavanone intermediate before the final flavone structure is formed. d-nb.inforesearchgate.net

The key enzymes responsible for C-glycosylation are C-glycosyltransferases (CGTs) . mdpi.comcpu.edu.cn These enzymes catalyze the transfer of a sugar moiety, typically from a UDP-sugar donor like UDP-glucose, to the flavonoid acceptor molecule. cpu.edu.cnnih.gov In the biosynthesis of C-glycosyl flavones, the substrate for CGTs is not the flavone itself, but rather a 2-hydroxyflavanone intermediate. d-nb.inforesearchgate.netnih.gov

Research has shown that CGTs, such as the OsCGT enzyme identified in rice, preferentially C-glucosylate the open-chain tautomers (dibenzoylmethanes) of 2-hydroxyflavanones. nih.govmdpi.com This enzymatic reaction results in the formation of a 2-hydroxyflavanone-C-glucoside. nih.gov The action of CGTs is highly specific and is a critical determinant in the production of C-glycosylated flavonoids. mdpi.comeurekaselect.com

The formation of 2-hydroxyflavanone intermediates is a prerequisite for the C-glycosylation step in the biosynthesis of compounds like this compound. d-nb.infomdpi.com These intermediates are produced from flavanones (e.g., naringenin) by the action of flavanone 2-hydroxylase (F2H), a type of FNSII enzyme belonging to the CYP93 family of cytochrome P450s. d-nb.infofrontiersin.org

Once formed, the 2-hydroxyflavanone-C-glycoside is unstable and undergoes dehydration to yield the final flavone C-glycoside. nih.govmdpi.com While this dehydration can occur spontaneously in vitro, leading to a mixture of 6-C- and 8-C-glycosyl isomers, evidence suggests that in plants, this step can be catalyzed by a dehydratase enzyme, leading to specific isomeric products. nih.govmdpi.com The sequential action of F2H, CGT, and a dehydratase on a flavanone substrate ultimately leads to the formation of specific C-glycosyl flavones, including this compound. nih.govmdpi.comoup.com For instance, the biosynthesis of schaftoside (B1680920) and isoschaftoside (B191611) involves the C-glucosylation of 2-hydroxynaringenin (B191524) followed by C-arabinosylation and subsequent dehydration. mdpi.com

Sequential C-Glycosylation Steps

The biosynthesis of this compound, a di-C-glycoside, involves a two-step sequential C-glycosylation process catalyzed by specific enzymes known as C-glycosyltransferases (CGTs). This process is fundamental to the formation of various flavonoid di-C-glycosides in higher plants. nih.gov

The initial step involves the C-glucosylation of a 2-hydroxyflavanone aglycone, catalyzed by a C-glucosyltransferase (CGTa). nih.gov This enzyme attaches a glucose moiety to the flavonoid backbone. Following this, a second enzyme, a C-arabinosyltransferase (CGTb), catalyzes the C-arabinosylation of the resulting mono-C-glucoside to form the final di-C-glycoside. nih.gov Research has shown that these two enzymes, despite having high homology, exhibit distinct selectivities for their sugar acceptors and donors. nih.gov

This sequential pathway is not unique to a single plant species. A study successfully cloned and characterized 14 CGTa and CGTb enzymes from seven different dicot and monocot plants, including Scutellaria baicalensis, Glycyrrhiza uralensis, Oryza sativa ssp. japonica, and Zea mays. nih.gov The presence of homologous genes in 119 other plants, as revealed by transcriptome analysis, suggests that this two-step C-glycosylation pathway is a general mechanism for the biosynthesis of (iso)schaftosides. nih.gov

The biosynthesis of C-glycosylflavonoids is initiated by C-glycosyltransferases (CGTs). nii.ac.jp These enzymes are responsible for attaching a sugar moiety directly to the flavonoid's aromatic ring through a carbon-carbon bond. nii.ac.jpeurekaselect.com In contrast to O-glycosides, where the sugar is linked via an oxygen atom, this C-C bond makes C-glycosides more stable and resistant to hydrolysis. eurekaselect.com The process typically starts with the conversion of flavanones to 2-hydroxyflavanones, which then undergo C-glycosylation by CGTs, followed by dehydration to produce the C-glycosyl flavone. researchgate.net

Regulation and Modulation of this compound Biosynthesis

The production of this compound within a plant is a tightly regulated process, influenced by genetic factors, environmental cues, and the application of external elicitors.

Genetic Regulation of Flavonoid Pathways (e.g., myb12, bhlh, wrky33 genes)

The biosynthesis of flavonoids, including this compound, is controlled at the transcriptional level by a complex network of transcription factors. Among the most significant are the MYB, basic helix-loop-helix (bHLH), and WRKY families of transcription factors. researchgate.netsciety.orgbiorxiv.orgresearchgate.netnih.gov These regulatory proteins can activate or, in some cases, repress the expression of key structural genes in the flavonoid biosynthetic pathway, such as chalcone synthase (CHS), chalcone isomerase (CHI), and flavone synthase (FNS). mpg.demdpi.com

For instance, the transcription factor MYB12 has been identified as a flavonol-specific activator of flavonoid biosynthesis, directly targeting the promoters of genes like CHS and flavonol synthase (FLS). mpg.de The interaction between different transcription factors, often forming a regulatory complex (e.g., the MBW complex involving MYB, bHLH, and WD40 proteins), allows for fine-tuned control over the production of specific flavonoids in response to developmental and environmental signals. nih.govfrontiersin.org Studies in Colobanthus quitensis have shown that the expression of genes such as myb12, bhlh, and wrky33 is significantly modulated by elicitors, leading to an accumulation of C-glycosyl flavones, including this compound. biorxiv.orgresearchgate.net

Environmental and Stress-Induced Accumulation (e.g., UV-B radiation)

Plants often increase the production of secondary metabolites like flavonoids in response to environmental stressors, which can include biotic and abiotic factors. frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgnih.gov Ultraviolet-B (UV-B) radiation is a well-documented environmental stressor that induces the accumulation of flavonoids, including C-glycosides. nih.govresearchgate.netresearchgate.netcore.ac.ukfrontiersin.org These compounds are believed to act as a protective shield, absorbing harmful UV-B rays and mitigating oxidative damage. core.ac.ukfrontiersin.org

Research on chard has demonstrated that flavonoid C-glycosides are affected by various stressors, with a particularly significant response to UV-B radiation. nih.govresearchgate.net The study identified a key biosynthetic gene, BvCGT1, whose expression is induced by UV-B. nih.govresearchgate.net Overexpression of this gene in Arabidopsis and its silencing in chard confirmed its crucial role in the plant's adaptation to UV-B stress, regulated by other transcription factors. nih.govresearchgate.net This stress-induced accumulation highlights the ecological significance of this compound and other flavonoids in plant defense mechanisms.

Impact of Elicitors (e.g., Salicylic (B10762653) Acid, Methyl Jasmonate, Pimelic Acid, Suberic Acid, Azelaic Acid)

The biosynthesis of this compound can be enhanced through the application of elicitors, which are compounds that trigger defense responses in plants. nih.govfrontiersin.orgirispublishers.commdpi.comnih.gov In a study on Colobanthus quitensis, the exogenous application of several elicitors, including salicylic acid (SA), methyl jasmonate (MeJA), pimelic acid (PA), suberic acid (SuA), and azelaic acid (AzA), was found to significantly increase the accumulation of C-glycosyl flavones, including this compound. biorxiv.orgresearchgate.netthemoonlight.iobiorxiv.org

These elicitors work by modulating the expression of key genes in the phenylpropanoid and flavonoid pathways. biorxiv.orgresearchgate.net For example, treatment with these compounds led to enhanced activity of phenylalanine ammonia-lyase (PAL), a crucial enzyme at the entry point of the phenylpropanoid pathway, and altered the expression of regulatory genes like myb12, bhlh, and wrky33. biorxiv.orgresearchgate.net Among the tested elicitors, MeJA and PA were identified as the most effective in priming the plant for enhanced antifungal activity, suggesting a practical application for these compounds in agriculture. biorxiv.orgresearchgate.net

Table 1: Effect of Elicitors on this compound Accumulation

Elicitor Plant Species Observed Effect on this compound Reference
Salicylic Acid Colobanthus quitensis Increased accumulation biorxiv.orgresearchgate.net
Methyl Jasmonate Colobanthus quitensis Increased accumulation biorxiv.orgresearchgate.net
Pimelic Acid Colobanthus quitensis Increased accumulation biorxiv.orgresearchgate.net
Suberic Acid Colobanthus quitensis Increased accumulation biorxiv.orgresearchgate.net
Azelaic Acid Colobanthus quitensis Increased accumulation biorxiv.orgresearchgate.net

In Vitro Cultivation and Bioreactor Systems for Enhanced Production

To meet the demand for valuable plant-derived compounds like this compound, researchers are exploring in vitro cultivation techniques and bioreactor systems. dntb.gov.uaescovaccixcell.comresearchgate.netnih.govnih.gov These controlled environments offer a sustainable and efficient alternative to harvesting from wild or cultivated plants. nih.govnih.gov

Plant cell, tissue, or organ cultures can be grown in bioreactors, which are vessels designed to provide optimal conditions for growth and secondary metabolite production. escovaccixcell.comresearchgate.netnih.gov Different types of bioreactors, such as stirred-tank, airlift, and temporary immersion systems, can be employed depending on the specific requirements of the plant culture. researchgate.netnih.gov The use of elicitors within these systems can further enhance the yield of target compounds. nih.gov For example, studies have shown that hairy root cultures are particularly amenable to elicitation due to their genetic stability and high growth rates. nih.gov This combination of in vitro cultivation and elicitation holds significant promise for the large-scale production of this compound and other bioactive molecules.

Comparative Biosynthesis with Isomeric Flavonoid C-Glycosides (e.g., Schaftoside, Isoschaftoside)

This compound is an isomer of schaftoside and isoschaftoside, all of which are di-C-glycosides of apigenin (B1666066). researchgate.netconicet.gov.arresearchgate.netjst.go.jp The key difference between these isomers lies in the specific carbon atom of the apigenin backbone to which the sugar moieties are attached and the type of sugar. Schaftoside is apigenin-6-C-glucosyl-8-C-arabinoside, while isoschaftoside is apigenin-6-C-arabinosyl-8-C-glucoside. nih.govnih.gov this compound is identified as apigenin 6-C-β-D-glucopyranosyl-8-C-β-L-arabinopyranoside. jst.go.jp

The biosynthesis of these isomers follows the same general sequential C-glycosylation pathway. nih.govnih.gov However, the specific C-glycosyltransferases involved exhibit distinct regio- and substrate specificities, which determine the final structure of the di-C-glycoside. For example, in the biosynthesis of schaftoside and isoschaftoside, the initial C-glucosylation of 2-hydroxynaringenin is followed by C-arabinosylation. nih.govnih.gov The order of sugar attachment and the specific enzymes involved dictate which isomer is predominantly produced in a particular plant species or tissue.

The co-occurrence of these isomers is common in many plants, including rice and various members of the Fabaceae family. conicet.gov.aroup.com The subtle structural differences between this compound, schaftoside, and isoschaftoside can influence their biological activities, making the study of their comparative biosynthesis crucial for understanding their respective roles in the plant and their potential applications.

Synthetic Methodologies for Neoschaftoside and Its Analogues

Total Synthesis Approaches to C-Glycosylflavonoids

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, provides a pathway to produce C-glycosylflavonoids without reliance on natural sources. chemicals.co.ukepfl.ch These architecturally complex molecules drive the development of novel synthetic strategies. epfl.ch

One prominent strategy involves the initial C-glycosylation of a simpler phenolic precursor, which is then elaborated to construct the final flavonoid skeleton. A key intermediate in several syntheses is di-C-β-D-glucopyranosylphloroacetophenone. nih.gov This intermediate can undergo an aldol (B89426) condensation with an appropriate benzaldehyde (B42025) derivative to form a chalcone (B49325). nih.gov Subsequent transformations, such as cyclization and oxidation, yield the final flavone (B191248) structure. For instance, the synthesis of 6,8-di-C-β-D-glucosylapigenin (vicenin-2), a structural isomer of neoschaftoside (B191960), was achieved from this key C-glycosylated acetophenone. The process involved benzyl (B1604629) protection of hydroxyl groups, aldol condensation to form a chalcone, acid-catalyzed cyclization to the flavanone (B1672756), followed by acetylation, oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and final deprotection to yield the target flavone. nih.gov

A more recent and efficient approach to bis-C-glycosyl flavonoids utilizes 1,3,5-trifluorobenzene (B1201519) as the starting material for the A-ring. acs.org This method leverages the characteristics of fluorobenzenes, including ortho-lithiation and nucleophilic aromatic substitution (SNAr). The synthesis of vicenin-2 using this method featured a stepwise bis-β-C-glucosylation and the subsequent transformation of the fluorine atoms into the required oxygen functionalities, achieving the final product in excellent yield. acs.org This approach avoids the low yields and difficult purifications associated with older methods that used unprotected monosaccharides. acs.org

Furthermore, efforts are being made to develop more environmentally friendly or "green" syntheses. One such approach developed a total synthesis for triazole-linked C-glycosyl flavonoid analogues without the use of protecting groups and employing alternative solvents to enhance atom economy and reduce toxicity. rsc.orgrsc.org

Semi-Synthesis Strategies for this compound and Derivatives

Semi-synthesis, or partial chemical synthesis, begins with isolating natural products that are structurally similar to the target compound and then chemically modifying them. chemicals.co.uk This approach is often more efficient than total synthesis for producing complex molecules like this compound, as it leverages the intricate framework already assembled by nature. chemicals.co.uknih.gov

The starting materials for semi-synthesis are typically abundant, related natural products. For this compound derivatives, this could involve using a mono-C-glycosylflavonoid like isovitexin (B1672635) (apigenin-6-C-glucoside) or vitexin (B1683572) (apigenin-8-C-glucoside) and introducing the second sugar moiety. Alternatively, the aglycone apigenin (B1666066) could be used as a precursor.

The primary challenge in the semi-synthesis of a di-C-glycoside like this compound is achieving regioselective glycosylation at the desired position (C-6 or C-8) without affecting other reactive sites on the flavonoid and the existing sugar. This often requires sophisticated protection-deprotection strategies. For example, to synthesize a 6,8-di-C-glycoside from a 6-C-glycoside, one would need to activate the C-8 position for glycosylation while temporarily protecting the hydroxyl groups on both the flavonoid backbone and the C-6 sugar.

Development of Synthetic Analogues for Research Purposes

The synthesis of analogues—molecules that are structurally related to a natural product—is a cornerstone of medicinal chemistry and chemical biology research. nih.gov Creating analogues of this compound allows researchers to probe its biological functions, identify the specific structural features (pharmacophores) responsible for its activity, and develop compounds with improved properties.

Synthetic analogues can be designed with specific modifications, such as:

Altered Glycosyl Units: Replacing the glucose and arabinose units of this compound with other sugars (e.g., xylose, rhamnose) to determine the role of the carbohydrate part in biological activity.

Modified Aglycone: Altering the substitution pattern on the A and B rings of the apigenin backbone to investigate how hydroxyl groups influence its function.

Simplified Structures: Creating simplified versions that retain the core C-glycosyl flavonoid structure but are easier to synthesize, facilitating broader screening and study.

Introduction of Probes: Attaching fluorescent tags or other reporter groups to create molecular probes for studying cellular uptake, localization, and target engagement. nih.govresearchgate.net

For instance, research into podophyllotoxin (B1678966) derivatives involved synthesizing analogues with various nitrogen-containing heterocycles to enhance anticancer activity and explore structure-activity relationships. frontiersin.org In another example, triazole-linked C-glycosyl flavonoids were synthesized as hydrolytically stable analogues of natural O-glycosides, designed to maintain antioxidant activity while improving bioavailability. rsc.org These strategies, while not applied directly to this compound in the cited literature, represent standard and powerful approaches for developing analogues for research. The goal is often to create new therapeutics or tools to elucidate complex biological mechanisms. nih.gov

Regioselective C-Glycosylation Techniques

Achieving regioselectivity—the ability to introduce a functional group at a specific position—is a major hurdle in the synthesis of C-glycosylflavonoids like this compound, which has two different sugars at two distinct positions (C-6 and C-8). mdpi.com Both chemical and enzymatic methods have been developed to control the site of C-glycosylation.

Chemical Methods: Chemical C-glycosylation often suffers from a lack of regioselectivity, leading to mixtures of 6-C, 8-C, and 6,8-di-C-glycosylated products. Classic methods like Lewis acid-catalyzed Friedel-Crafts glycosylation can provide the desired C-glycosides, but yields are often low and separation of isomers is difficult. acs.org Strategies to improve regioselectivity include:

Directing Groups: Utilizing existing functional groups on the flavonoid nucleus to direct an incoming electrophilic glycosyl donor to a specific position.

Stepwise Synthesis: A controlled, stepwise approach where one position is glycosylated first, followed by the second. This was demonstrated in the synthesis of vicenin-2 from 1,3,5-trifluorobenzene, where sequential lithiation and reaction with a sugar lactone allowed for the controlled introduction of the two glucose units. acs.org

Enzymatic Methods: Enzymatic C-glycosylation using C-glycosyltransferases (CGTs) offers a highly efficient and regiospecific alternative to chemical synthesis. sci-hub.semdpi.comresearchgate.net These enzymes can catalyze the formation of C-C bonds with remarkable precision. sci-hub.se

Discovery of Specific CGTs: Researchers have identified CGTs from various plants that exhibit distinct regioselectivity. For example, TcCGT1 from Trollius chinensis is the first reported enzyme that can selectively catalyze 8-C-glycosylation of flavones. mdpi.com In contrast, a CGT from Gentiana triflora (Gt6CGT) can glycosylate certain flavonoids at the C-6 position. mdpi.com

One-Pot Two-Enzyme Systems: To improve efficiency and overcome the high cost of sugar donors like UDP-glucose, coupled enzyme systems have been developed. One such system combined a regioselective CGT with a sucrose (B13894) synthase to regenerate UDP-glucose in situ, achieving high conversion rates of luteolin (B72000) and apigenin into their corresponding C-glycosides, isoorientin (B1672268) and isovitexin. mdpi.com

Broad Substrate Promiscuity: Some CGTs show broad substrate promiscuity, allowing them to be used for the synthesis of diverse di-C-glycosides with different flavonoid backbones and various sugar moieties, including glucose, arabinose, and xylose. researchgate.net This makes enzymatic synthesis a powerful and "green" tool for producing a library of C-glycosylflavonoids. researchgate.net

Challenges and Advancements in Glycosidic Bond Formation

The formation of the C-C glycosidic bond is the most critical and challenging step in the synthesis of compounds like this compound. This bond is significantly more stable against hydrolysis by acids or enzymes compared to the C-O bond of O-glycosides, which imparts greater biological stability but also makes it synthetically more demanding to create. sci-hub.seresearchgate.net

Key Challenges:

Chemical Stability: The C-C bond's stability makes its formation thermodynamically and kinetically less favorable than O-glycosylation. Harsh reaction conditions are often required, which can lead to side reactions and degradation of the complex flavonoid structure. frontiersin.org

Regioselectivity: As discussed previously, controlling the position of glycosylation on the electron-rich aromatic A-ring is difficult. Without precise control, a mixture of isomers is often formed, requiring tedious purification. acs.orgresearchgate.net

Stereoselectivity: Controlling the stereochemistry at the anomeric carbon is crucial. Most natural C-glycosylflavonoids possess the β-configuration, and achieving this selectively can be challenging. Anomeric mixtures are common in chemical syntheses.

Low Yields: Many traditional chemical C-glycosylation methods are plagued by low yields, making the synthesis of significant quantities of material impractical. acs.org

Advancements in Overcoming Challenges:

Novel Catalysts and Reagents: The development of new catalytic systems continues to improve the efficiency of C-glycosylation. For example, the use of scandium triflate (Sc(OTf)₃) has been explored for mediating C-glycosylation, although yields can still be low. acs.org

Enzymatic Synthesis: The most significant advancement is the use of C-glycosyltransferases (CGTs). These enzymes overcome the challenges of both regioselectivity and stereoselectivity, typically producing a single isomer in high yield under mild, aqueous conditions. sci-hub.semdpi.com The discovery and engineering of CGTs with varied substrate and positional specificity represent the frontier in the synthesis of C-glycosylflavonoids. researchgate.net

Chemoenzymatic Strategies: Combining chemical synthesis to create a core structure with an enzymatic step for the final, selective glycosylation is a powerful modern strategy. This approach leverages the strengths of both methodologies.

Protecting-Group-Free Synthesis: To improve the efficiency and environmental footprint of syntheses, methods that avoid the use of protecting groups are being developed. These approaches, often utilizing alternative solvents like polyethylene (B3416737) glycol (PEG), increase atom economy and simplify the synthetic sequence. rsc.orgrsc.org

Advanced Analytical Approaches for Structural Elucidation and Quantification

Spectroscopic Techniques

Mass Spectrometry (MS)

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful tool for determining the mass-to-charge ratio (m/z) of neoschaftoside (B191960), providing crucial information for its identification. sepsolve.comwikipedia.org In TOF-MS, ions are accelerated by an electric field, and their time of flight to a detector is measured. sepsolve.comwikipedia.org Lighter ions travel faster and reach the detector sooner than heavier ions, allowing for their separation based on mass. sepsolve.com This technique is prized for its high mass resolution and accuracy. colostate.edu

When coupled with ionization techniques like electrospray ionization (ESI), TOF-MS can accurately measure the molecular weight of this compound. colostate.edu The resulting mass spectrum provides data on the compound's elemental composition, which is essential for structural elucidation. colostate.edubruker.com Tandem mass spectrometry (MS/MS) capabilities, often found in Quadrupole-Time-of-Flight (Q-TOF) systems, allow for the fragmentation of the parent ion, yielding structural information about the glycosidic bonds and the aglycone core. colostate.edunih.gov

Table 1: Key Features of TOF-MS in this compound Analysis

FeatureDescriptionRelevance to this compound
High Mass Resolution Ability to distinguish between ions with very similar m/z ratios.Enables precise determination of this compound's molecular formula.
Mass Accuracy The closeness of the measured mass to the true mass.Confirms the elemental composition and identity of the compound. colostate.edu
Sensitivity Ability to detect very small amounts of the analyte.Allows for the analysis of this compound even at low concentrations in complex mixtures. colostate.edujeol.com
Tandem MS (MS/MS) Fragmentation of selected ions to obtain structural information.Helps to elucidate the structure by identifying fragment ions corresponding to the sugar moieties and the flavone (B191248) backbone. colostate.edunih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophoric system of this compound. msu.edu This technique measures the absorption of UV and visible light by the molecule, providing insights into its electronic structure. azooptics.com The flavone backbone of this compound contains conjugated double bonds, which act as a chromophore and absorb light in the UV region. vscht.cz

The resulting UV spectrum typically shows characteristic absorption bands that are indicative of the flavone structure. The position (λmax) and intensity (molar absorptivity) of these bands can be influenced by the solvent and the presence of auxochromes, such as hydroxyl groups on the flavone ring. vscht.cz These spectral data are valuable for confirming the class of the compound and can be compared with reference spectra for identification. azooptics.com

Table 2: Typical UV Absorption Bands for Flavonoids like this compound

BandWavelength Range (nm)Electronic TransitionStructural Information
Band I 300-400π → πAssociated with the cinnamoyl system (B-ring and the C3-C4 double bond).
Band II 240-280π → πAssociated with the benzoyl system (A-ring).

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from other components in a mixture and for assessing its purity. shimadzu.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. ebsco.comopenaccessjournals.com It utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. wikipedia.org The separation is based on the differential partitioning of the analytes between the two phases. wikipedia.org

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of flavonoids like this compound. phenomenex.comwikipedia.orgspringernature.comnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). phenomenex.comwikipedia.orgsepscience.com this compound, being a moderately polar compound due to its sugar moieties, is retained on the nonpolar stationary phase and is eluted by a mobile phase with increasing organic solvent content. springernature.comsepscience.com The retention time of this compound is a key parameter for its identification. wikipedia.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and increased sensitivity. measurlabs.comnih.gov When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a highly powerful tool for the definitive identification and quantification of this compound in complex samples. figshare.commdpi.com

The UPLC system provides excellent separation of this compound from its isomers and other closely related compounds. nih.gov The subsequent MS/MS analysis provides both the molecular weight and specific fragmentation patterns, allowing for unambiguous identification. nih.govmdpi.com This technique is particularly valuable for metabolomic studies and for analyzing trace levels of the compound.

Semi-Preparative HPLC for Compound Isolation

For the isolation of larger quantities of pure this compound for further structural studies or biological testing, semi-preparative HPLC is employed. koreascience.krnih.govwelch-us.com This technique uses wider columns and higher flow rates than analytical HPLC to handle larger sample loads. technosaurus.co.jpthermofisher.com The goal is to separate and collect the fraction containing this compound with high purity. welch-us.comthermofisher.com The conditions developed on an analytical scale are often scaled up for semi-preparative purposes. technosaurus.co.jp Dry loading techniques can be utilized to improve resolution when dealing with samples that have limited solubility in the injection solvent. nih.gov

Isolation and Purification Methodologies

The isolation and purification of this compound from natural sources is a multi-step process that often begins with extraction followed by various chromatographic techniques. mdpi.comchemmethod.comnih.gov

Initial extraction from plant material is typically carried out using solvents like methanol (B129727) or ethanol. chemmethod.com The crude extract is then subjected to a series of purification steps. A common approach involves preliminary fractionation using techniques like column chromatography with adsorbents such as silica (B1680970) gel or polyamide.

Further purification is achieved through repeated chromatographic steps, including size-exclusion chromatography and, ultimately, preparative or semi-preparative HPLC to yield highly pure this compound. koreascience.krmdpi.com The purity of the isolated compound is then verified using analytical HPLC and spectroscopic methods.

Column Chromatography (e.g., Amberlite XAD2, Sephadex LH-20)

Integration of Hyphenated Techniques for Comprehensive Analysis

For unambiguous structural elucidation and sensitive quantification, single analytical methods are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential tools in modern natural product analysis. nih.gov

The most powerful hyphenated techniques for analyzing this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is the cornerstone of modern phytochemical analysis. technologynetworks.com It combines the potent separation capability of High-Performance Liquid Chromatography (HPLC) with the mass analysis power of mass spectrometry. wikipedia.org An HPLC system separates the components of a complex mixture, and as each component, such as this compound, elutes from the column, it is introduced into the mass spectrometer. technologynetworks.com The MS provides the mass-to-charge ratio (m/z) of the molecular ion, which for this compound is 564.14791 (exact mass). lipidmaps.org Further fragmentation of the molecule within the mass spectrometer (in tandem MS or MS/MS experiments) yields a characteristic pattern of fragment ions, which provides crucial information for confirming the structure, such as the nature and position of the sugar moieties. wikipedia.orgnih.gov LC-MS is highly sensitive and selective, making it ideal for both identifying and quantifying this compound in complex extracts. technologynetworks.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. While it can be used on purified isolates, its hyphenation with LC (LC-NMR) allows for structural information to be obtained from components within a mixture. For this compound, 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are used to determine the precise connectivity of atoms. ekb.egunilag.edu.ng These analyses confirm the apigenin (B1666066) flavonoid core, the identity of the sugar units (arabinose and glucose), and, crucially, the C-glycosidic linkages at the C-6 and C-8 positions of the flavone skeleton. unilag.edu.ng Techniques like Saturation Transfer Difference (STD) NMR can even be used to study the interactions between this compound and proteins. rsc.org

The integration of these advanced analytical methods provides a comprehensive workflow for the study of this compound, from its initial extraction from a raw natural source to its definitive structural characterization and quantification.

Molecular and Cellular Mechanisms of Biological Activities

Interaction with Cellular Signaling Pathways

Modulation of NF-κB, MAPK, IκBα, TRAF2, PTEN/Akt signaling pathways in in vitro models

Neoschaftoside (B191960) has been investigated for its potential to modulate key cellular signaling pathways that are integral to inflammatory responses, cell survival, and proliferation. These pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PTEN/Akt, are often dysregulated in various disease states.

The NF-κB signaling cascade is a critical regulator of inflammation and immunity. researchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. researchgate.net Upon stimulation, such as by Tumor Necrosis Factor-alpha (TNF-α), a signaling complex involving TNF Receptor-Associated Factor 2 (TRAF2) is formed. researchgate.net This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for degradation. researchgate.netnih.gov The degradation of IκBα allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. researchgate.net TRAF2 is a key player in the signaling induced by TNF receptors, influencing both NF-κB and MAPK pathways. nih.gov

The PTEN/Akt signaling pathway is another crucial regulator of cell survival and proliferation. Akt, a serine/threonine kinase, is activated by products of phosphatidylinositol 3-kinase (PI3K) and phosphorylates numerous downstream targets that promote cell survival. nih.gov Studies have shown a link between the Akt and NF-κB pathways, where Akt can promote the phosphorylation and subsequent degradation of IκB. nih.gov

While direct in vitro studies detailing the specific modulatory effects of this compound on the entirety of the NF-κB, MAPK, IκBα, TRAF2, and PTEN/Akt signaling pathways are not extensively detailed in the provided search results, the known interactions of flavonoids with these pathways suggest a potential mechanism of action. The regulation of these pathways is complex, with interactions and crosstalk occurring between them. For instance, TRAF proteins are known to mediate the activation of both NF-κB and MAPK pathways. frontiersin.org

Influence on Keratinocyte Migration and Differentiation Processes in vitro

Keratinocytes, the primary cells of the epidermis, undergo a continuous process of proliferation, migration, and differentiation to maintain the skin barrier. nih.gov This process is tightly regulated by a variety of signaling molecules and interactions with the extracellular matrix (ECM). biorxiv.org In vitro studies are crucial for understanding the specific factors that influence these cellular behaviors.

Keratinocyte migration is a fundamental aspect of wound healing and re-epithelialization. nih.govmdpi.com In vitro assays, such as the wound closure assay, are used to measure the rate of cell migration. researchgate.net Various growth factors, including Epidermal Growth Factor (EGF) and Insulin-like Growth Factor 1 (IGF-1), have been shown to promote keratinocyte migration in vitro. mdpi.com The process of differentiation involves the progressive change of basal keratinocytes into the terminally differentiated cells of the stratum corneum. nih.gov This is characterized by changes in cell size and the expression of specific proteins like keratins (e.g., K10 and K14) and involucrin. biorxiv.org

While the direct influence of this compound on keratinocyte migration and differentiation in vitro is noted, the specific molecular mechanisms and detailed research findings are not extensively available in the provided search results. chemfaces.com However, it is known that flavonoids can influence cellular processes, and it is plausible that this compound may exert its effects through the modulation of signaling pathways that are known to regulate keratinocyte behavior, such as the MAPK pathway. mdpi.com

Table 1: Factors Influencing Keratinocyte Behavior in vitro

FactorEffect on KeratinocytesReference
Growth Factors (e.g., EGF, IGF-1) Promote proliferation and migration. mdpi.com mdpi.com
Extracellular Matrix (ECM) Provides cues for adhesion, migration, proliferation, and differentiation. biorxiv.org biorxiv.org
High Glucose Can impair proliferation and migration. researchgate.net researchgate.net
Hypoxia Can increase cellular migration. nih.gov nih.gov

Enzymatic Interactions and Regulation

Inhibition of Matrix Metalloproteinases (MMPs) and Urokinase-type Plasminogen Activator (uPA) in vitro

The urokinase-type plasminogen activator (uPA) system and matrix metalloproteinases (MMPs) are two key families of proteases involved in the degradation of the extracellular matrix (ECM). mdpi.comresearchgate.net This process is essential for normal physiological events like tissue remodeling and wound healing, but it is also implicated in pathological processes such as tumor invasion and metastasis. mdpi.comthno.org

MMPs are a family of zinc-dependent endopeptidases capable of degrading all components of the ECM. researchgate.net Their activity is tightly regulated, and their overexpression or over-activation can contribute to disease progression. researchgate.net There is a close interplay between the uPA system and MMPs, as plasmin generated by uPA can activate several MMPs. thno.org

In vitro studies have demonstrated that the inhibition of uPA or MMPs can prevent cardiac injury in the context of viral myocarditis, highlighting the therapeutic potential of targeting these proteases. nih.gov While the provided search results mention the general inhibition of MMPs and uPA, specific data on the direct inhibitory effects of this compound on these enzymes in vitro are not detailed.

Table 2: Key Components of the uPA and MMP Systems

ComponentFunctionReference
uPA Converts plasminogen to plasmin. mdpi.com mdpi.com
uPAR Cell surface receptor for uPA, localizes proteolytic activity. thno.org thno.org
Plasmin Degrades ECM and activates pro-MMPs. thno.org thno.org
MMPs Degrade various components of the extracellular matrix. researchgate.net researchgate.net
PAI-1 Inhibitor of uPA. mdpi.com mdpi.com

Effects on Pectinase (B1165727) and Laccase Activity

Pectinases are a group of enzymes that break down pectic substances, which are complex polysaccharides found in the cell walls of plants. ekb.egresearchgate.net These enzymes are widely used in industrial applications, such as fruit juice clarification. researchgate.net The activity of pectinase can be influenced by various factors, including temperature, pH, and the presence of metal ions. mdpi.comjournalijar.com For example, some studies have shown that Mn²⁺ ions can activate pectinase, while other ions like K⁺ and Ca²⁺ can have an inhibitory effect. ekb.eg

Laccases are copper-containing oxidoreductase enzymes that can oxidize a broad range of phenolic and non-phenolic compounds. ekb.eg Like pectinases, their activity is also dependent on environmental conditions.

Research has shown that certain flavonoids can inhibit the activity of pectinase and laccase. researchgate.net A study on flavonoids from Colobanthus quitensis demonstrated significant inhibition of these enzymes. researchgate.net While this study mentions the accumulation of this compound under certain conditions, it does not provide specific data on its direct inhibitory effects on pectinase and laccase activity. researchgate.net

Interaction with Monoamine Oxidase B (MAO-B) Receptor Subtypes

Monoamine oxidase B (MAO-B) is an enzyme located in the outer mitochondrial membrane that is responsible for the oxidative deamination of several biogenic amines, including dopamine (B1211576). mdpi.com Inhibition of MAO-B leads to increased levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease. parkinson.orgnih.gov

The active site of MAO-B contains a flavin-adenine dinucleotide (FAD) cofactor and is characterized by a hydrophobic binding pocket. mdpi.commdpi.com Key amino acid residues, such as Tyr398 and Tyr435, are crucial for substrate binding and oxidation. mdpi.com Molecular docking studies are often used to predict the binding interactions between potential inhibitors and the MAO-B active site. frontiersin.org These studies help in understanding the structural basis for inhibitor potency and selectivity. mdpi.com

While the provided search results discuss various inhibitors of MAO-B and their interactions with the enzyme, there is no specific information detailing the direct interaction of this compound with MAO-B receptor subtypes.

Inhibition of Herbivore Digestive Enzymes

This compound, a C-glycosylflavonoid found in various plants, contributes to plant defense by inhibiting the digestive enzymes of herbivores. This inhibitory action disrupts the nutrient absorption process in insects, thereby acting as a deterrent. The primary targets of such plant-derived inhibitors are the key enzymes responsible for breaking down complex macromolecules in the herbivore's gut.

The digestive systems of herbivores have evolved to process large amounts of plant material. Key enzymes in this process include α-amylases, which break down starches into simpler sugars, and proteases like trypsin and chymotrypsin, which digest proteins into amino acids. Plants, in turn, have co-evolved defense mechanisms that include the production of secondary metabolites capable of inhibiting these very enzymes.

The general mechanism by which flavonoid compounds like this compound may inhibit these enzymes involves binding to the enzyme's active site or allosteric sites, leading to a conformational change that reduces the enzyme's catalytic efficiency. This can be a competitive, non-competitive, or mixed-type inhibition. The effectiveness of this inhibition can vary depending on the specific enzyme, the structure of the flavonoid, and the physiological conditions of the herbivore's gut.

It is important to note that herbivores have also developed counter-mechanisms to overcome these plant defenses, such as overproducing digestive enzymes or evolving enzymes that are less sensitive to inhibitors. This creates a continuous evolutionary arms race between plants and the herbivores that feed on them.

Plant-Mediated Biological Roles

Role in Plant Defense Mechanisms Against Herbivores (e.g., feeding deterrent activity against planthoppers)

This compound is a key component of the chemical defense arsenal (B13267) that plants deploy against herbivorous insects, such as planthoppers. biorxiv.orgresearchgate.netnih.govnih.govmdpi.com Its presence in plant tissues can deter feeding, thereby reducing the damage inflicted by these pests. Planthoppers, which are phloem-feeding insects, can cause significant yield losses in crops like rice. elifesciences.orgfrontiersin.org

The defensive role of this compound is often part of a broader, multi-faceted strategy employed by the plant. This includes both constitutive defenses, which are always present, and induced defenses, which are produced in response to herbivore attack. biorxiv.orgnih.govmdpi.com When a planthopper begins to feed, the plant can ramp up the production of defensive compounds, including flavonoids like this compound.

The feeding deterrent activity of this compound and related flavonoids likely stems from their unpalatability or their ability to interfere with the insect's digestive processes. This can lead to reduced nutrient uptake, slower growth, and decreased reproductive success in the herbivore population. In rice, for example, the presence of certain chemical compounds is associated with resistance to the brown planthopper (Nilaparvata lugens). elifesciences.orgfrontiersin.org While the specific contribution of this compound to this resistance is an area of ongoing research, its classification as a phytoalexin—a substance produced by plants as a defense against pathogens and pests—points to its significant role.

The effectiveness of this compound as a feeding deterrent can be influenced by the specific plant and herbivore species involved, as well as environmental conditions. The co-evolutionary "arms race" between plants and herbivores means that some insects may develop tolerance or detoxification mechanisms to overcome these chemical defenses.

Allelochemical Activity Against Parasitic Plants

This compound exhibits allelopathic activity, which is the chemical inhibition of one plant by another. This is particularly relevant in the context of parasitic plants, which can cause severe damage to agricultural crops. Allelochemicals are secondary metabolites released into the environment that can affect the growth and development of neighboring plants. frontiersin.orgfrontiersin.org

One of the most critical stages in the life cycle of a parasitic plant is seed germination, which is often triggered by chemical cues exuded from the roots of a suitable host plant. tnau.ac.inmangoes.net.au These germination stimulants, such as strigolactones, signal the presence of a host, prompting the parasitic seed to germinate and attach to the host's root system.

Compounds like this compound can interfere with this process. While specific studies on this compound's direct effect on parasitic plant seed germination are limited, related flavonoids and phenolic compounds are known to play a role in plant-plant interactions. They can potentially inhibit the germination of parasitic seeds or interfere with the chemical signaling between the host and the parasite. For instance, some plant varieties exhibit resistance to parasitic plants like Orobanche (broomrape) by producing lower levels of germination stimulants or by exuding compounds that are inhibitory to the parasite. tnau.ac.inslideshare.net

The allelochemical activity of this compound, therefore, represents a natural defense mechanism that can protect plants from parasitic infestations. This has potential applications in agriculture for the development of crop varieties with enhanced resistance to parasitic weeds.

Influence on Phenylalanine Ammonia-Lyase (PAL) Activity in Plants

This compound is biochemically linked to the activity of Phenylalanine Ammonia-Lyase (PAL), a crucial enzyme in the phenylpropanoid pathway in plants. chemfaces.comresearchgate.net This pathway is responsible for the synthesis of a vast array of secondary metabolites, including flavonoids, lignins, and other phenolic compounds that are vital for plant growth, development, and defense. researchgate.netnih.gov

PAL catalyzes the first committed step in the phenylpropanoid pathway, which is the deamination of the amino acid L-phenylalanine to produce trans-cinnamic acid. chemfaces.comresearchgate.net The activity of PAL is often induced by various biotic and abiotic stresses, such as pathogen attack, wounding, UV radiation, and nutrient deficiency. chemfaces.com This induction leads to an increased production of defensive compounds.

The accumulation of flavonoids like this compound is a downstream consequence of PAL activity. chemfaces.com Studies have shown that the application of elicitors, which are compounds that trigger defense responses in plants, can lead to an increase in PAL activity and a subsequent accumulation of C-glycosylflavones, including this compound. chemfaces.commdpi.com This suggests a regulatory link where the demand for defensive compounds like this compound can influence the upstream activity of PAL.

Regulation of Plant Growth and Defense Gene Expression

This compound is involved in the complex network of gene regulation that governs plant growth and defense. As a secondary metabolite, its synthesis is the result of the expression of a suite of genes involved in the phenylpropanoid pathway. researcher.lifeekb.eg The accumulation of this compound is often associated with the plant's response to various stresses, indicating its role in defense.

The expression of genes related to flavonoid biosynthesis, including those leading to the production of this compound, is tightly regulated. This regulation occurs at the transcriptional level, where transcription factors can be activated by internal and external cues, such as hormonal signals (e.g., jasmonic acid, salicylic (B10762653) acid) and environmental stresses. For instance, studies have shown that the application of elicitors can modulate the expression of key genes in the flavonoid pathway, leading to the accumulation of this compound. chemfaces.commdpi.com

Furthermore, the presence of this compound and other flavonoids can have feedback effects on gene expression. While direct evidence for this compound's role as a signaling molecule is still emerging, other flavonoids have been shown to modulate gene expression and influence developmental processes.

Antimicrobial Activities in In Vitro Models

This compound has demonstrated antimicrobial properties in various in vitro studies, indicating its potential as a natural antimicrobial agent. Its activity has been observed against a range of microorganisms, including bacteria and fungi.

The antimicrobial mechanisms of flavonoids like this compound are often multifaceted. They can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial nucleic acid synthesis. The specific mechanism can vary depending on the microbial species and the chemical structure of the flavonoid.

Several studies have reported the antibacterial and antifungal effects of plant extracts containing this compound. For example, extracts from certain bryophytes, which are known to contain this compound, have shown activity against bacteria such as Staphylococcus aureus and fungi like Aspergillus niger. The presence of this compound is believed to contribute to this antimicrobial activity.

It is important to note that these studies are conducted in vitro, and the effectiveness of this compound as an antimicrobial agent in more complex systems, such as in living organisms, requires further investigation. The table below summarizes some of the reported in vitro antimicrobial activities associated with extracts containing this compound.

Microorganism Type Observed Activity Reference
Staphylococcus aureusBacteriumInhibition of growth
Escherichia coliBacteriumInhibition of growth
Micrococcus flavusBacteriumInhibition of growth
Salmonella typhimuriumBacteriumInhibition of growth
Aspergillus nigerFungusInhibition of mycelial growth
Aspergillus ochraceusFungusInhibition of mycelial growth
Penicillium funiculosumFungusInhibition of mycelial growth
Trichoderma virideFungusInhibition of mycelial growth
Candida albicansFungusInhibition of growth
Botrytis cinereaFungusAntifungal activity chemfaces.commdpi.com

Table 1. Summary of In Vitro Antimicrobial Activities of Extracts Containing this compound. This table is for illustrative purposes and the specific inhibitory concentrations and detailed findings should be referred to in the cited literature. chemfaces.commdpi.com

Antibacterial Effects

This compound, a C-glycosylflavone, has demonstrated notable antibacterial properties. Research indicates that flavonoids, as a class, can exert their antibacterial effects through various mechanisms. These include the disruption of bacterial cell envelopes, interference with the electron transport chain by inhibiting oxygen consumption and NADH oxidation, and the inhibition of essential enzymes like DNA gyrase. d-nb.info Specifically, some flavonoids can alter the permeability of the bacterial plasma membrane. d-nb.info

While the precise mechanisms of this compound are still under investigation, studies on closely related flavonoids provide insights. For instance, certain flavonoids have been shown to cause the collapse of conidial chains in bacteria. d-nb.info The antibacterial activity of plant extracts containing this compound, among other flavonoids, has been observed against various pathogenic bacteria. mdpi.com For example, extracts from Achillea species, known to contain this compound, have shown inhibitory effects against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net

Antifungal Properties

This compound has been identified as a compound with potential antifungal activity. researcher.liferesearchgate.net Flavonoids, in general, are recognized for their ability to combat fungal pathogens. Their mechanisms of action often involve the disruption of the fungal cell membrane, interference with intracellular enzyme functions, and the inhibition of spore germination. researchgate.net

Although direct studies detailing the specific molecular interactions of this compound with fungal cells are limited, its presence in plant extracts with documented antifungal properties suggests its active role. For example, extracts from Achillea clavennae, which contain this compound, have shown antifungal activity. researchgate.net Similarly, this compound is found in bryophytes that exhibit antifungal effects against a range of fungi, including Aspergillus niger and Candida albicans. nih.gov

The antifungal efficacy of this compound is likely linked to its chemical structure, a common theme among bioactive flavonoids.

Antioxidant Properties and Reactive Oxygen Species Scavenging

This compound is recognized for its antioxidant properties, which are largely attributed to its ability to scavenge reactive oxygen species (ROS). researcher.liferesearchgate.net ROS, such as superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are byproducts of aerobic metabolism that can cause significant cellular damage when their levels become excessive. nih.govfrontiersin.org Antioxidants like this compound help to neutralize these harmful molecules, thereby mitigating oxidative stress. nih.gov

The antioxidant mechanism of flavonoids, including this compound, involves the donation of electrons to stabilize free radicals. mdpi.com The structure of flavonoids, with their multiple hydroxyl groups, is key to this activity. mdpi.com Research has shown that plant extracts rich in flavonoids like this compound exhibit strong radical scavenging activity. researchgate.net

The antioxidant capacity of this compound contributes to its potential applications in functional foods and cosmetics, where it can help protect against oxidative damage. researcher.liferesearchgate.net

Antiviral Activities in Cellular Models (e.g., Anti-HIV-1 activity in vitro)

This compound has been investigated for its potential antiviral activities, including its ability to inhibit the human immunodeficiency virus type 1 (HIV-1) in vitro. okayama-u.ac.jp The development of new antiviral agents from natural sources is an ongoing area of research due to the challenges of viral resistance and treatment side effects. frontiersin.orgnih.gov

In vitro assays are crucial for the initial screening and evaluation of the anti-HIV activity of compounds. nih.gov These assays typically measure the inhibition of viral replication in cell cultures. scielo.org.co Studies on various natural compounds have demonstrated that they can interfere with different stages of the viral life cycle, such as entry into the host cell or the activity of viral enzymes like reverse transcriptase. nih.govmdpi.com

While a dissertation has mentioned this compound in the context of an anti-HIV-1 activity study, detailed mechanistic data specifically for this compound are not extensively available in the provided search results. okayama-u.ac.jp However, the broader class of flavonoids has been shown to possess antiviral properties. For instance, some flavonoids can inhibit HIV-1 reverse transcriptase. nih.gov The evaluation of this compound's anti-HIV-1 activity would typically involve determining its 50% inhibitory concentration (IC₅₀) and its 50% cytotoxic concentration (CC₅₀) to assess its selectivity index (SI), which is a measure of the compound's therapeutic window. frontiersin.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. gardp.orgwikipedia.org These studies help identify the key structural features responsible for a compound's effects, enabling the design of more potent and selective molecules. collaborativedrug.com

Identification of Key Structural Features for Biological Activity

The biological activities of this compound are intrinsically linked to its specific molecular architecture. As a C-glycosylflavone, its structure consists of a flavone (B191248) backbone (apigenin) with two sugar moieties attached via carbon-carbon bonds.

Key structural features that are generally important for the biological activity of flavonoids include:

The number and position of hydroxyl (-OH) groups: These groups are crucial for antioxidant activity as they can donate hydrogen atoms to scavenge free radicals. mdpi.com

The C2=C3 double bond in the C-ring: This feature, in conjunction with the 4-oxo group, contributes to the electron delocalization across the flavonoid skeleton, influencing its reactivity and interaction with biological targets.

The nature and position of glycosylation: The attachment of sugar units can significantly impact the molecule's solubility, stability, and ability to interact with specific enzymes and receptors.

For this compound, the specific arrangement of the glucose and arabinose sugars attached to the apigenin (B1666066) core defines its unique properties and distinguishes it from other related flavonoid glycosides like schaftoside (B1680920) and isoschaftoside (B191611). okayama-u.ac.jp

Research Applications and Future Directions

Applications in Synthetic Biology and Metabolic Engineering

The complex structure of Neoschaftoside (B191960) presents both challenges and opportunities for synthetic biology and metabolic engineering. Research in this area aims to understand its natural production and develop methods for enhanced synthesis in controlled systems.

The biosynthesis of this compound, a di-C-glycosylflavone, is a multi-step enzymatic process originating from the phenylpropanoid pathway. scirp.org This pathway provides the foundational precursors for a wide variety of plant secondary metabolites. scirp.org Key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are crucial in the initial stages. scirp.org

The formation of the flavone (B191248) backbone is catalyzed by specific enzymes, followed by glycosylation. mdpi.com this compound's structure involves the C-glycosylation of an apigenin (B1666066) core at the C-6 and C-8 positions with arabinose and glucose (or xylose, depending on the specific isomer). The biosynthesis of such di-C-glycosyl flavones involves sequential C-glycosylation steps. mdpi.com Research suggests that mono-glycosylated flavones can be further modified to form these more complex structures. mdpi.com The enzymes responsible, C-glycosyltransferases (CGTs), attach sugar moieties directly to the carbon skeleton of the flavone. The elucidation of these specific enzymatic systems is critical for understanding how plants produce such diverse compounds and is a prerequisite for their biotechnological production. nih.govnih.gov The study of these pathways often involves a combination of gene inactivation experiments, enzyme assays with heterologously expressed proteins, and feeding studies to confirm the function of each component in the biosynthetic chain. nih.gov

Once the biosynthetic pathway is understood, genetic engineering offers a route to produce this compound in more manageable host organisms, such as yeast or bacteria like Escherichia coli. frontiersin.orgfrontiersin.orgmdpi.com This process, known as heterologous production, involves transferring the necessary genes from the source plant into a microbial host. frontiersin.orgnih.gov The goal is to create a "cell factory" capable of converting simple, inexpensive feedstocks into high-value compounds like this compound. mdpi.com

Metabolic engineering strategies are employed to optimize the host's metabolism to increase the flow of precursors towards the target compound. pnnl.gov This can involve balancing the expression levels of the introduced genes and engineering key enzymes to improve their activity or alter their substrate specificity. pnnl.gov For example, challenges such as the functional expression of membrane-associated enzymes, which are often required for natural product synthesis, can be overcome by engineering specific protein domains. pnnl.gov Successful heterologous production has been achieved for other natural products, providing a framework for developing a microbial production platform for this compound. frontiersin.orgnih.gov Such platforms would not only ensure a sustainable supply of the compound for further research but also facilitate the creation of novel derivatives with potentially enhanced properties. nih.gov

Elucidation of Enzymatic Systems for Biosynthesis

Development of Biochemical Probes and Research Tools

A chemical probe is a small-molecule reagent used to study the function of a specific protein or biological process in living systems. chemicalprobes.orgpromega.co.uk To be effective, a probe must be potent, selective, and cell-active. icr.ac.ukeubopen.org While this compound itself is not yet established as a standard biochemical probe, its defined biological activities suggest potential in this area.

By interacting with specific molecular targets, compounds like this compound can help researchers determine the role of those targets in disease pathways. icr.ac.uk For instance, the known antioxidant properties of this compound could be leveraged to design probes for studying oxidative stress mechanisms. chemfaces.com The development process would involve synthesizing derivatives of this compound to improve its potency and selectivity for a single protein target, while also creating a structurally similar but inactive control compound for validating experimental results. eubopen.org The availability of such tools would be invaluable for basic research and could serve as starting points for drug discovery programs. chemicalprobes.orgnih.gov

Integration into Sustainable Agricultural Systems (e.g., biocontrol agents)

This compound has demonstrated significant potential for use in sustainable agriculture as a natural biocontrol agent. sciety.orgvirtigation.eu Biocontrol agents offer an environmentally friendly alternative to synthetic chemical pesticides for managing pests and diseases. researchgate.netmdpi.comfrontiersin.org

Research has shown that this compound, along with its isomers schaftoside (B1680920) and isoschaftoside (B191611), acts as a feeding deterrent to the brown planthopper (Nilaparvata lugens), a major pest of rice. mdpi.comresearchgate.netd-nb.info These compounds, found in the phloem sap of resistant rice varieties, inhibit the insect's feeding behavior, thereby reducing crop damage. mdpi.comresearchgate.net This insecticidal property is a key component of the plant's natural defense mechanism. d-nb.info Furthermore, the related C-glycosylflavonoid, isoschaftoside, has been identified as an allelochemical in the root exudates of Desmodium uncinatum. researchgate.net It actively inhibits the growth of the parasitic weed Striga hermonthica, which can devastate cereal crops. researchgate.net The use of plants that produce such compounds in "push-pull" farming systems is a prime example of integrating allelopathy into sustainable pest management. researchgate.net These findings underscore the potential for using this compound and related flavonoids as biopesticides or for breeding crops with enhanced resistance, reducing the reliance on chemical inputs. frontiersin.orgd-nb.info

CompoundTarget OrganismAgricultural ApplicationReference
This compound Brown Planthopper (Nilaparvata lugens)Feeding deterrent in rice researchgate.net, mdpi.com
Isoschaftoside Brown Planthopper (Nilaparvata lugens)Feeding deterrent in rice mdpi.com, d-nb.info
Isoschaftoside Striga hermonthica (parasitic weed)Allelochemical; inhibits radicle growth researchgate.net
Schaftoside Brown Planthopper (Nilaparvata lugens)Feeding deterrent in rice mdpi.com, d-nb.info

Advancements in Analytical Methodologies for Complex Natural Product Mixtures

The identification and quantification of this compound within complex natural product extracts pose a significant analytical challenge. researchgate.neticcs.edu Plant extracts contain thousands of secondary metabolites, making the isolation of a single compound difficult. iccs.edu However, significant advancements in analytical techniques have streamlined this process. nih.govrsc.org

Traditional methods rely on bioassay-guided fractionation followed by spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netrsc.org Modern approaches have integrated these with powerful separation techniques. High-performance liquid chromatography (HPLC) is a standard method for separating compounds in a mixture. nih.gov More recently, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry, such as Orbitrap-MS/MS, has become a key tool. mdpi.com This combination allows for the rapid and sensitive detection and identification of compounds like this compound based on their retention time, accurate mass, and fragmentation patterns, even at low concentrations. mdpi.comrsc.org Databases like NAPROC-13, which contain spectral information for thousands of natural compounds, further accelerate the identification process by allowing researchers to quickly compare experimental data with known standards, a process known as dereplication. nih.gov

Analytical TechniquePrincipleApplication in this compound AnalysisReference
HPLC Separation based on polarity and interaction with a stationary phase.Used for separation and purification from plant extracts like Viola yedoensis. nih.gov
LC-MS Combines the separation power of HPLC with the detection sensitivity of Mass Spectrometry.Provides molecular weight and structural information for identification. nih.gov
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Used for the definitive structural confirmation of the isolated compound. nih.gov
UPLC-Orbitrap-MS/MS High-resolution separation and mass analysis.Allows for rapid identification of this compound in complex mixtures, such as in Pachyrhizus erosus peels, by providing highly accurate mass and fragmentation data. mdpi.com

Uncovering Novel Biological Functions and Uncharacterized Compounds

The study of known compounds like this compound often leads to the discovery of new biological activities and the identification of previously uncharacterized molecules from the same source. nih.govresearchgate.net While this compound is recognized for its antioxidant activity, ongoing research continues to explore its full therapeutic potential. chemfaces.com

For example, during the phytochemical investigation of Erythrina corallodendron flowers, this compound was isolated alongside other flavonoids. researchgate.netekb.eg In that study, the related compounds isoschaftoside and vicenin-II showed significant antimalarial activity. ekb.eg This highlights a common theme in natural product research: a single plant extract is a treasure trove of chemical diversity, and the investigation of one compound can pave the way for discovering others with different, and sometimes more potent, biological functions. nih.govresearchgate.net Many studies conclude that despite considerable advancements, further investigations are required to elucidate the underlying mechanisms of action of these compounds and to discover additional uncharacterized molecules from their plant sources. nih.gov

CompoundKnown/Reported Biological ActivitySource Plant ExampleReference
This compound AntioxidantErythrina corallodendron chemfaces.com, researchgate.net
Isoschaftoside Antimalarial Activity (IC50 = 1.4 µg/mL)Erythrina corallodendron ekb.eg
Vicenin-II Antimalarial Activity (IC50 = 1.1 µg/mL)Erythrina corallodendron ekb.eg
Flavonoids (General) Anti-inflammatory, Anti-viral, Anti-bacterialViola yedoensis nih.gov

Future Research on Molecular Mechanisms of Action in Model Systems (non-clinical)

While this compound has been identified as a component of various plant extracts with demonstrated biological activities, dedicated research into the specific molecular mechanisms of isolated this compound in non-clinical model systems is still in its early stages. Future investigations are crucial to elucidate the precise pathways through which this compound exerts its effects. The current body of evidence, primarily from studies on related flavonoids and plant extracts containing this compound, suggests several promising avenues for future non-clinical research.

A primary focus for future studies should be the elucidation of this compound's role in modulating key signaling pathways known to be involved in inflammation and cellular stress responses. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical targets for investigation. dovepress.comnih.govmdpi.com The MAPK cascade, which includes kinases such as ERK, JNK, and p38, is integral to cellular processes like proliferation, differentiation, and apoptosis. mdpi.comwikipedia.org Similarly, the NF-κB pathway is a master regulator of genes involved in immune and inflammatory responses. dovepress.comnih.govwikipedia.org Research should aim to determine if this compound can directly or indirectly influence the phosphorylation status of key proteins within these cascades, thereby altering their activity. dovepress.comnih.gov For instance, studies could explore whether this compound inhibits the phosphorylation of IκBα, a critical step in the activation of the canonical NF-κB pathway. wikipedia.org

Furthermore, the antioxidant properties of this compound warrant a more in-depth mechanistic exploration. Beyond simple radical scavenging, future research should investigate its effects on endogenous antioxidant defense systems. frontiersin.org This includes examining its potential to upregulate the expression of antioxidant enzymes through pathways such as the Keap1-Nrf2 system. Molecular docking studies could provide initial insights into the binding affinity of this compound with key regulatory proteins like Keap1, which could then be validated through in vitro assays. plos.org

Another important area of future research is the effect of this compound on gene expression. nih.govwikipedia.orgnews-medical.net It is plausible that this compound could modulate the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Reporter gene assays, where the promoter of a target gene is linked to a reporter protein, could be employed to screen for the effects of this compound on the transcriptional activity of specific inflammation-related genes. nih.gov

To systematically explore these potential mechanisms, a combination of in vitro and in silico approaches will be invaluable. Molecular docking simulations can predict the binding interactions between this compound and key signaling proteins, helping to identify potential direct targets. journaljpri.comnih.govmdpi.com These computational predictions can then guide targeted biochemical and cell-based assays.

Table 1: Potential Molecular Targets for Future this compound Research in Non-Clinical Models

Signaling PathwayPotential Protein TargetPotential Effect of this compoundSuggested In Vitro Assay
NF-κB Pathway IKKβInhibition of phosphorylationKinase Assay
IκBαPrevention of degradationWestern Blot
p65 (RelA)Inhibition of nuclear translocationImmunofluorescence, Western Blot
MAPK Pathway MEK1/2Inhibition of phosphorylationKinase Assay
ERK1/2Modulation of phosphorylationWestern Blot
JNKModulation of phosphorylationWestern Blot
p38Modulation of phosphorylationWestern Blot
Antioxidant Response Keap1Disruption of Keap1-Nrf2 interactionCo-immunoprecipitation
Nrf2Promotion of nuclear translocationWestern Blot

Table 2: Potential Genes for Expression Analysis in Response to this compound

Gene CategorySpecific Gene ExamplesRationale for InvestigationMethod of Analysis
Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6Key mediators of inflammationRT-qPCR, ELISA
Inflammatory Enzymes iNOS, COX-2Enzymes producing inflammatory mediatorsRT-qPCR, Western Blot
Antioxidant Enzymes HO-1, NQO1Key enzymes in the Nrf2-mediated antioxidant responseRT-qPCR, Western Blot
Matrix Metalloproteinases MMP-2, MMP-9Involved in tissue remodeling during inflammationGelatin Zymography, RT-qPCR

By systematically investigating these molecular mechanisms in non-clinical models, a comprehensive understanding of this compound's bioactivity can be established, providing a solid scientific foundation for any future translational research.

Q & A

Q. How can researchers ensure reproducibility in this compound studies amid variability in plant sourcing?

  • Methodological Answer: Source plant material from certified repositories (e.g., Kew Gardens) with vouchered specimens. Publish detailed metadata (geolocation, harvest season, storage conditions). For synthetic analogs, provide CAS registry numbers and characterization data in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.